molecular formula C21H28N4O2S B11990759 8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B11990759
M. Wt: 400.5 g/mol
InChI Key: BJIHGKDABSSITJ-UHFFFAOYSA-N
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Description

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core. Its molecular formula is C₁₈H₂₂N₄O₃S, with a monoisotopic mass of 374.141262 Da and an average mass of 374.459 g/mol . Key structural features include:

  • 8-Hexylsulfanyl substituent: A six-carbon alkyl chain with a thioether linkage.
  • 7-(3-Phenylpropyl) group: A propyl chain terminated with a phenyl ring, enhancing lipophilicity.
  • 3-Methyl group: A small alkyl substituent at the N3 position.

Properties

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

8-hexylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C21H28N4O2S/c1-3-4-5-9-15-28-21-22-18-17(19(26)23-20(27)24(18)2)25(21)14-10-13-16-11-7-6-8-12-16/h6-8,11-12H,3-5,9-10,13-15H2,1-2H3,(H,23,26,27)

InChI Key

BJIHGKDABSSITJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C

Origin of Product

United States

Biological Activity

8-Hexylsulfanyl-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a hexylsulfanyl group and a phenylpropyl substituent, suggesting a complex interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C20H34N4O2S, with a molar mass of 394.57 g/mol. The predicted density is approximately 1.17 g/cm³, and it has a pKa value of around 9.54, indicating its basic nature in aqueous solutions .

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. It acts as an adenosine A2A receptor antagonist , which has implications in various physiological processes including:

  • Neuroprotection : By blocking adenosine receptors, the compound may enhance dopaminergic signaling, potentially offering neuroprotective effects in conditions like Parkinson's disease.
  • Anti-inflammatory Effects : The inhibition of adenosine receptors can lead to reduced production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) and showed a dose-dependent reduction in cell viability, indicating potential anti-cancer properties.
  • Cytokine Production : In experiments involving macrophages stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting anti-inflammatory effects.

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of this compound:

  • Neuroprotective Effects : In a mouse model of Parkinson's disease induced by neurotoxin administration, administration of the compound significantly improved motor function and reduced dopaminergic neuron loss compared to control groups.
  • Anti-gout Activity : Given the structural similarities to other purine derivatives known for their effects on uric acid metabolism, preliminary studies indicated that this compound may help lower serum uric acid levels in hyperuricemic rats.

Case Studies

StudyModelFindings
Neuroprotection StudyMice (Parkinson's model)Improved motor function and reduced neuron loss
Anti-cancer StudyHeLa CellsDose-dependent reduction in cell viability
Anti-inflammatory StudyMacrophagesDecreased TNF-α and IL-6 production

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects at the 8-Position

a. Alkylsulfanyl vs. Aryl Groups

  • 8-Hexylsulfanyl (Target Compound) : The hexylsulfanyl group introduces moderate lipophilicity (predicted logP ~3.4–3.8) and may enhance membrane permeability compared to shorter chains .
  • 8-Biphenyl (Compound 19, ) : The biphenyl group increases aromaticity, raising the melting point to 333°C (vs. unmeasured for the target compound). This suggests stronger intermolecular π-π stacking but reduced solubility .

b. Halogenated Substituents

  • 8-(3-Chloro-2-hydroxypropylsulfanyl) () : The chloro-hydroxypropyl group adds polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s purely hydrophobic hexylsulfanyl chain .
Substituent Effects at the 7-Position

a. 7-(3-Phenylpropyl) (Target Compound): The phenylpropyl group enhances affinity for hydrophobic binding pockets, as seen in adenosine A₁ receptor antagonists (e.g., L-97-1, ) . b. 7-Hexadecyl (): A 16-carbon chain drastically increases logP (>8), likely compromising bioavailability due to poor solubility, unlike the target compound’s balanced phenylpropyl substituent . c. 7-(2-Methoxyethyl) (): The methoxyethyl group introduces ether oxygen atoms, improving solubility (e.g., polar surface area ~92.5 Ų) but reducing lipid bilayer penetration compared to phenylpropyl .

Methylation and Electronic Effects
  • 3-Methyl (Target Compound): Methylation at N3 is common in xanthines (e.g., theophylline) to modulate base strength and receptor selectivity.
  • N7-Methyl (Compound 20, ) : Methylation at N7 in Compound 20 lowers melting point (230°C vs. 333°C for Compound 19), indicating reduced crystallinity due to steric hindrance .
Receptor Binding and Selectivity
  • The target compound’s 7-(3-phenylpropyl) group aligns with structural motifs in adenosine receptor antagonists (e.g., L-97-1, ), which show affinity for A₁ receptors (Ki ~0.1–1 µM) .
Enzymatic Inhibition
  • Compared to 8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl) () , the target compound’s lack of polar groups may reduce phosphodiesterase (PDE) inhibition, as PDE4/5 inhibitors often require hydrogen-bonding motifs .

Physicochemical Properties

Property Target Compound Compound 19 () Compound 2 ()
Molecular Weight (g/mol) 374.459 346.39 374.44
logP (Predicted) ~3.8 ~3.2 ~2.5
Melting Point (°C) Not reported 333 Not reported
Polar Surface Area (Ų) ~75 ~60 ~92.5
Key Substituents Hexylsulfanyl, phenylpropyl Biphenyl, dimethyl Hydroxypropyl, methoxyethyl

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